1,5-Diaminopentan-2-OL
CAS No.: 540-27-2
Cat. No.: VC17386604
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540-27-2 |
|---|---|
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| IUPAC Name | 1,5-diaminopentan-2-ol |
| Standard InChI | InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 |
| Standard InChI Key | IBUPNDMHIOTKBL-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(CN)O)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
1,5-Diaminopentan-2-OL (C₅H₁₄N₂O) is a straight-chain aliphatic molecule with a molecular weight of 118.18 g/mol . Its structure includes:
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Primary amino groups (-NH₂) at carbons 1 and 5.
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A secondary alcohol (-OH) at carbon 2.
The presence of a chiral center at carbon 2 results in two enantiomers: (R)-1,5-diaminopentan-2-OL and (S)-1,5-diaminopentan-2-OL . This stereochemical complexity underpins its utility in asymmetric synthesis and pharmaceutical intermediates.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₄N₂O | |
| Molecular Weight | 118.18 g/mol | |
| Exact Mass | 118.111 Da | |
| PSA (Polar Surface Area) | 72.27 Ų | |
| LogP (Partition Coefficient) | 0.445 | |
| HS Code | 2922199090 |
Stereochemical Considerations
The hydroxyl group at position 2 introduces chirality, making enantiomer separation critical for applications requiring optical purity. Enzymatic synthesis methods, such as those employing α-keto acid oxidases (αKAOs) and pyridoxal phosphate-dependent decarboxylases (PLP-DCs), achieve >90% diastereoselectivity for both (R)- and (S)-forms .
Synthesis and Production Strategies
Enzymatic Cascade Reactions
The most efficient synthesis route involves multi-enzyme cascades starting from L-lysine :
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Hydroxylation: αKAOs (e.g., KDO1/KDO2) hydroxylate L-lysine at C-3 or C-4, forming (5R)-hydroxy-L-lysine.
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Decarboxylation: PLP-DCs (e.g., lysine decarboxylase) remove the carboxyl group, yielding 1,5-diaminopentan-2-OL.
Table 2: Enzymatic Synthesis Parameters
| Parameter | KDO1 Pathway | KDO2 Pathway |
|---|---|---|
| Hydroxylation Position | C-3 | C-4 |
| Enzyme Concentration | 0.05–0.5 mg/mL | 0.5 mg/mL |
| Reaction Time | 3 hours (hydroxylation) | 18 hours (decarboxylation) |
| Yield | 85–90% | 75–80% |
| Diastereoselectivity | >90% (R) | >90% (S) |
Chemical Synthesis
While less common, chemical methods involve:
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Reductive Amination: Conversion of pentose derivatives to amino alcohols using catalysts like Raney nickel .
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Decarboxylation of Hydroxylysine: Chemical decarboxylation under acidic conditions, though this method lacks stereocontrol .
Biological Roles and Pathways
Natural Occurrence
1,5-Diaminopentan-2-OL is a metabolite derived from lysine decarboxylation in decaying organic matter . It shares biosynthetic pathways with cadaverine (1,5-pentanediamine), a known byproduct of lysine metabolism in bacteria like Escherichia coli .
Biochemical Significance
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Precursor to Alkaloids: Serves as an intermediate in the synthesis of piperidine and pyrrolidine alkaloids .
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Chiral Pool Synthesis: Enantiomers are used to construct complex natural products and pharmaceuticals .
Industrial and Research Applications
Polymer Chemistry
1,5-Diaminopentan-2-OL is a candidate for bio-based polyamides and polyurethanes. Its diamine structure enables cross-linking in epoxy resins, enhancing thermal stability .
Table 3: Comparative Properties of Polyamides
| Property | Nylon-6,6 | 1,5-Diaminopentan-2-OL-Based Polymer |
|---|---|---|
| Tensile Strength | 80 MPa | 65–70 MPa |
| Melting Point | 265°C | 220–230°C |
| Biodegradability | Low | Moderate |
Pharmaceutical Intermediates
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Antiviral Agents: Chiral amino alcohols are critical for synthesizing protease inhibitors .
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Chelating Agents: Binds metal ions in diagnostic imaging contrast agents .
Recent Research Advancements
Enzymatic Optimization
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Dual Hydroxylation-Decarboxylation: Sequential use of KDO1 and KDO2 achieves 95% conversion efficiency for mixed diastereomers .
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Cofactor Engineering: NADPH regeneration systems improve reaction scalability .
Computational Modeling
DFT studies predict enantioselectivity trends in enzymatic pathways, guiding catalyst design .
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